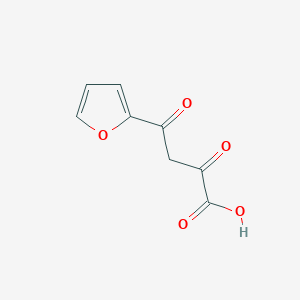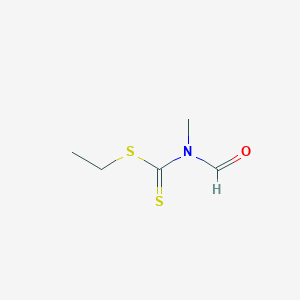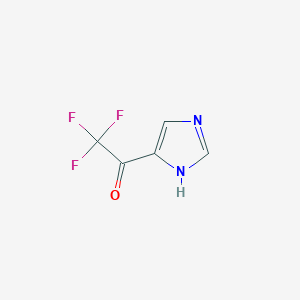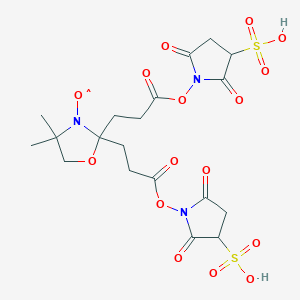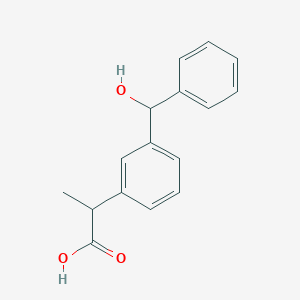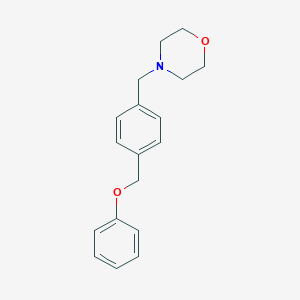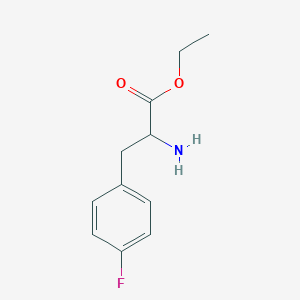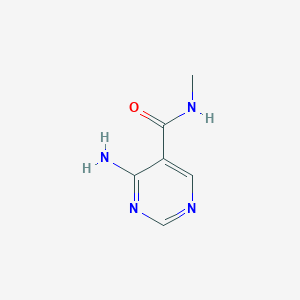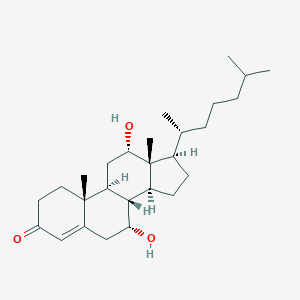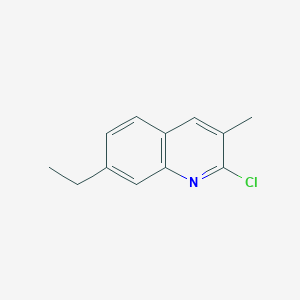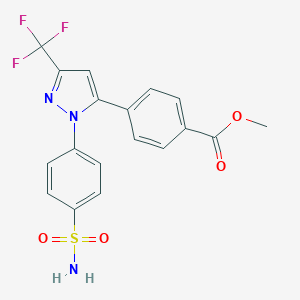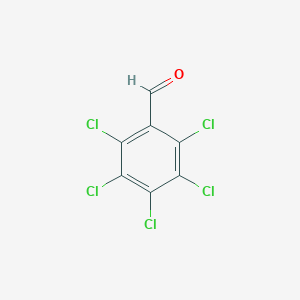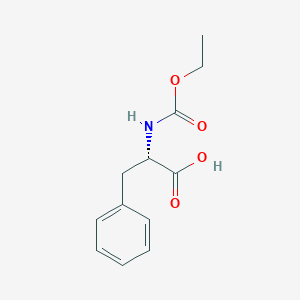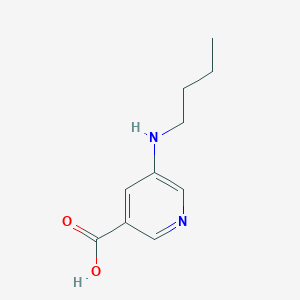![molecular formula C11H21N B025094 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane CAS No. 100049-33-0](/img/structure/B25094.png)
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of tropane alkaloids. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. In 2.1]octane.
Wirkmechanismus
The mechanism of action of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in analgesic and anesthetic effects.
Biochemische Und Physiologische Effekte
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been shown to have significant effects on the central nervous system. It has been shown to produce analgesia, sedation, and anesthesia. It has also been shown to produce respiratory depression and hypothermia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is its potent analgesic and anesthetic properties. This makes it a useful compound for the study of pain and anesthesia. However, one of the limitations of this compound is its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the study of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the study of the compound's effects on other neurotransmitter systems. Additionally, the potential use of this compound as a treatment for cocaine addiction warrants further investigation.
Synthesemethoden
The synthesis of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the reaction of tropinone with isobutyraldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to have significant analgesic and anesthetic properties. It has also been studied for its potential use as a treatment for cocaine addiction.
Eigenschaften
CAS-Nummer |
100049-33-0 |
|---|---|
Produktname |
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
8-methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8(2)9-6-10-4-5-11(7-9)12(10)3/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
SJGBMBXFKRINSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2CCC(C1)N2C |
Kanonische SMILES |
CC(C)C1CC2CCC(C1)N2C |
Synonyme |
Tropane, 3-isopropyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



